molecular formula C17H14BrClN2S2 B2876472 5-{[(4-Bromophenyl)sulfanyl]methyl}-3-chloro-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene CAS No. 556020-42-9

5-{[(4-Bromophenyl)sulfanyl]methyl}-3-chloro-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene

Cat. No. B2876472
CAS RN: 556020-42-9
M. Wt: 425.79
InChI Key: WSYYMAQOXRQPBB-UHFFFAOYSA-N
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Description

The compound “5-{[(4-Bromophenyl)sulfanyl]methyl}-3-chloro-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene” is a chemical compound with the CAS Number: 556020-42-9 . It has a molecular weight of 425.8 .


Molecular Structure Analysis

The molecular structure of this compound includes a complex ring system with sulfur and nitrogen atoms, as well as a bromophenyl group . The exact structure can be determined using techniques such as NMR or X-ray crystallography .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a melting point of 73-74 degrees Celsius .

Scientific Research Applications

Chlorinated Thiophenes

Research on chlorinated thiophenes, including hydroxythiophenes like 2-Hydroxy-3,4,5-trichlorothiophene, has been conducted. These compounds exhibit various tautomeric properties and undergo several chemical reactions, such as O-methylation and O-acetylation. This research highlights the diverse chemical behaviors and potential applications of chlorinated thiophenes in various scientific fields (Skramstad et al., 2000).

Tetrazole Derivatives

The study of tetrazole derivatives, such as 5-(4-chlorophenyl)-1-{4-(methylsulfonyl)phenyl}-1H-tetrazole, involves understanding their molecular structure and potential interactions with enzymes like cyclooxygenase-2. These compounds may have implications in biochemical and pharmacological research (Al-Hourani et al., 2015).

Strained Thiophene Derivatives

Studies on strained thiophene derivatives, such as 1,2,4,5-tetrahydrodicyclobuta[b,d]thiophene, demonstrate enhanced reactivities due to ring strain. These compounds have unique reactions, including Diels-Alder reactions and flash vacuum pyrolysis, offering insights into the reactivity of strained ring systems (Nakayama & Kuroda, 1993).

Synthesis of Cysteine Derivatives

Research on the synthesis of cysteine derivatives, like 2-Alkyl- and 2-Arylsulfanyl-1-aminocyclopropanecarboxylic Acids, highlights the potential of these compounds in peptide and protein chemistry. Such research could lead to new approaches in drug design and protein engineering (Clerici et al., 1999).

Hypervalent Thia/Selena-pentalenes

X-ray analyses of compounds like 2,3,4,5-tetrahydro-3,4-dimethylene-2,5-bis(4-chlorophenylimino)-1,6,6aλ4-trithia-3,4-diazapentalene have been conducted to understand their crystal and molecular structures. Such studies contribute to the field of material science and may have applications in designing new materials (Iwasaki et al., 1997).

Mechanism of Action

The mechanism of action of this compound is not specified in the search results. It could potentially have a variety of biological or chemical activities depending on the context in which it’s used .

Safety and Hazards

Specific safety and hazard information for this compound is not available in the search results. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

The future directions for research on this compound are not specified in the search results. Given its complex structure, it could be of interest in various areas of chemistry and materials science .

properties

IUPAC Name

2-[(4-bromophenyl)sulfanylmethyl]-4-chloro-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrClN2S2/c18-10-5-7-11(8-6-10)22-9-14-20-16(19)15-12-3-1-2-4-13(12)23-17(15)21-14/h5-8H,1-4,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSYYMAQOXRQPBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=C(N=C3Cl)CSC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrClN2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-{[(4-Bromophenyl)sulfanyl]methyl}-3-chloro-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene

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